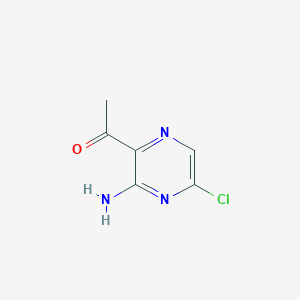
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound features an amino group at the 3-position and a chloro group at the 5-position of the pyrazine ring, with an ethan-1-one moiety attached to the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethan-1-ol in the presence of a base such as triethylamine. The reaction conditions typically require heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), often under acidic conditions.
Reduction: Typical reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-nitro-5-chloropyrazin-2-yl)ethan-1-one.
Reduction: Formation of this compound (starting material) or 1-(3-diaminopyrazin-2-yl)ethan-1-one.
Substitution: Formation of 1-(3-azido-5-chloropyrazin-2-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be compared with other similar pyrazine derivatives, such as:
1-(3-Amino-5-methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a chloro group.
1-(3-Amino-5-fluoropyrazin-2-yl)ethan-1-one: Similar structure but with a fluoro group instead of a chloro group.
1-(3-Amino-5-iodopyrazin-2-yl)ethan-1-one: Similar structure but with an iodo group instead of a chloro group.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity. This compound is unique due to the presence of the chloro group, which can impart different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
1-(3-amino-5-chloropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3,(H2,8,10) |
InChI-Schlüssel |
PNQBSHNZNQNJPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(N=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


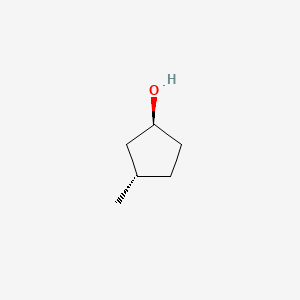
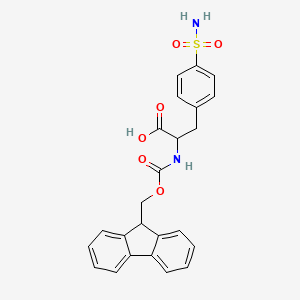
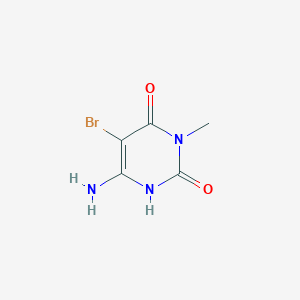
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

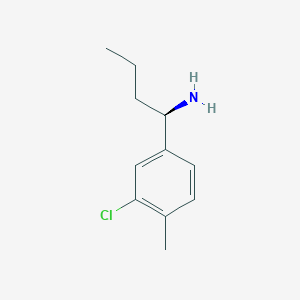
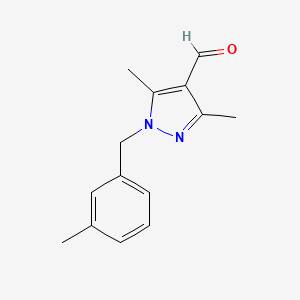
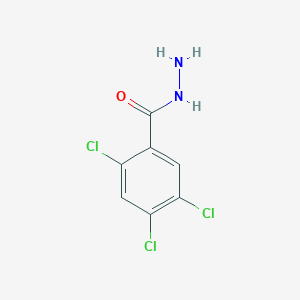
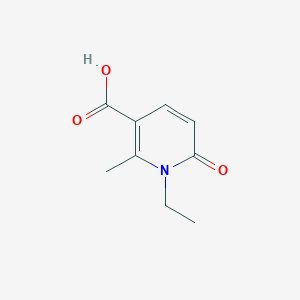
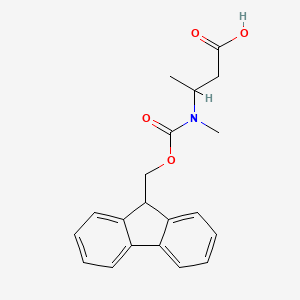
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
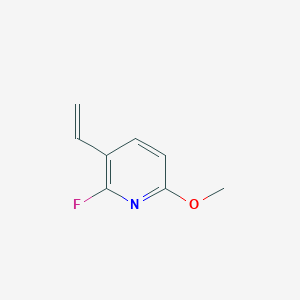
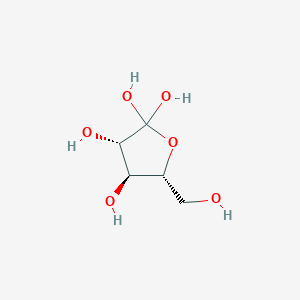
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)
